(Fluoromethyl)trimethylsilane

Overview

Description

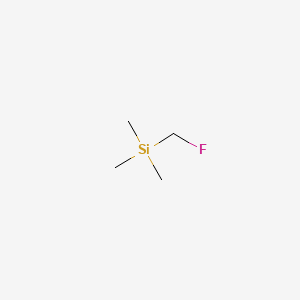

(Fluoromethyl)trimethylsilane is a chemical compound with the molecular formula C4H11FSi and a molecular weight of 106.21 . It is used for research and development purposes . It is also known as Ruppert-Prakash reagent and is extensively used for the synthesis of trifluoromethyl-containing compounds .

Synthesis Analysis

The synthesis of (Fluoromethyl)trimethylsilane involves the reaction of bromotrifluoromethane (CBrF3) and trimethylsilyl chloride (TMSCl) in the presence of an amine–phosphorus catalyst . A more recent method involves treating fluoroform (CHF3) with TMSCl and the base potassium hexamethyldisilazide to obtain (Fluoromethyl)trimethylsilane in 80% isolated yield .Molecular Structure Analysis

(Fluoromethyl)trimethylsilane contains a total of 16 bonds, including 5 non-H bonds .Chemical Reactions Analysis

(Fluoromethyl)trimethylsilane is employed as a valuable reagent for trifluoromethylation of electrophilic substrates . It is also used in the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .Physical And Chemical Properties Analysis

(Fluoromethyl)trimethylsilane is a volatile liquid . It has a molecular weight of 106.21 and a density of 0.962 g/mL at 20 °C .Scientific Research Applications

Nucleophilic Trifluoromethylation

(Fluoromethyl)trimethylsilane is used in the synthesis of bio-active trifluoromethyl sulfides. It also aids in the nucleophilic trifluoromethylation of non-enolizable carbonyl compounds and disulfides. This involves the use of stable hemiaminals of fluoral and their derivatives as trifluoromethylating agents (Langlois & Billard, 2003).

In Electronics: Intermetal Dielectrics

In the field of electronics, trimethylsilane-based PECVD processes use (Fluoromethyl)trimethylsilane to deposit dielectric thin films. This includes standard dielectrics like SiO2, as well as low-k dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).

Fluoro Olefin Synthesis

For synthesizing fluoro olefins, Fluoromethyl)trimethylsilane reacts with aromatic aldehydes in the presence of KF/18-crown-6. This reaction yields 1,3-disubstituted 2-fluoro-2-propen-1-ols. Additionally, treating fluoro(tributylstannyl)bis(trimethylsilyl)methane with BuLi and then adding an aldehyde produces (1-fluoroalkenyl)trimethylsilanes (Shimizu, Hata, & Hiyama, 2000).

Interference in Deprotonation of Fluoroarenes

(2-Fluorophenyl)trimethylsilane and related compounds are used to study the effects of bulky silyl substituents on the deprotonation of fluoroarenes and chloroarenes. This provides insight into the reactivity and kinetic acidity of such compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).

In Synthesis of Fluoroorganic Compounds

(Polyfluoroorganyl)trimethylsilanes are used for introducing polyfluorinated groups into molecules of carbonyl compounds and other polyfluorinated compounds. This research discusses the peculiarities and applications of these processes (Furin & Bardin, 1991).

Safety and Hazards

(Fluoromethyl)trimethylsilane is considered hazardous. If inhaled, it is advised to move the victim into fresh air and provide oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

Future Directions

properties

IUPAC Name |

fluoromethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYOSQHKLFCHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Fluoromethyl)trimethylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)

![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)

![3-(4-bromophenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257367.png)

![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)

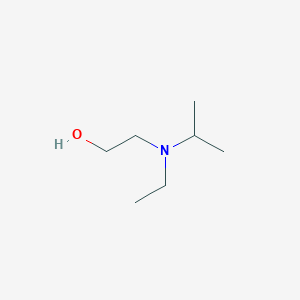

![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)

![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)